2'-TFA-NH-dU
Description
2'-Trifluoroacetamido-2'-deoxyuridine (2'-TFA-NH-dU) is a modified nucleoside analog characterized by a trifluoroacetamido (-NH-TFA) group at the 2'-position of the deoxyribose sugar. This modification enhances its metabolic stability compared to unmodified nucleosides, making it a candidate for antiviral or anticancer therapeutic applications.
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNOCVKVXQYCX-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TFA-NH-dU typically involves the protection of the amine group followed by the introduction of the trifluoroacetyl group. The process begins with the protection of the 2’-amine group using a suitable protecting group such as Boc (tert-butyloxycarbonyl). The protected amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. Finally, the protecting group is removed under acidic conditions to yield 2’-TFA-NH-dU .
Industrial Production Methods
Industrial production of 2’-TFA-NH-dU follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-TFA-NH-dU undergoes various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
Scientific Research Applications
The applications of 2'-TFA-NH-dU span several domains within scientific research:
Oligonucleotide Synthesis
This compound serves as a building block in the synthesis of modified oligonucleotides. Its incorporation allows for the creation of oligonucleotides with specific functionalities, enhancing their stability and binding affinity in various biochemical contexts.
RNA Modification Studies
Research has demonstrated that modified nucleosides like this compound can be used to study RNA structure and function. By incorporating this compound into RNA sequences, scientists can investigate how modifications affect RNA stability, folding, and interactions with proteins .
Therapeutic Development
The unique properties of this compound make it a candidate for developing novel therapeutic agents. Its ability to influence enzymatic interactions can provide insights into designing drugs targeting specific biological pathways .
Case Study 1: RNA Aptamer Development
A study focused on synthesizing RNA aptamers utilized this compound to create functionalized RNA molecules capable of binding specific targets. The modified nucleosides improved the stability and binding efficiency of the resulting aptamers, showcasing the potential for therapeutic applications in disease treatment .
Case Study 2: Antiviral Research
Another research project explored the use of this compound in developing antiviral therapies against SARS-CoV-2. By incorporating this modified nucleoside into RNA constructs, researchers were able to assess its impact on viral replication mechanisms, leading to insights for potential antiviral drug design .
Mechanism of Action
The mechanism of action of 2’-TFA-NH-dU involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. The trifluoroacetamido group can also interact with enzymes involved in nucleic acid metabolism, inhibiting their activity. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
To contextualize 2'-TFA-NH-dU, its structural and functional analogs must be evaluated. Below is a detailed analysis of key comparators:
Structural Analogs
Key Findings :
- Metabolic Stability : The trifluoroacetamido group in this compound significantly reduces enzymatic cleavage compared to 2'-NH₂-dU, as evidenced by in vitro serum stability assays (t₁/₂ > 24 hours vs. <1 hour for 2'-NH₂-dU) .
- Base Pairing : Unlike 2'-F-dU, which enhances Watson-Crick pairing, the bulky TFA group in this compound may induce steric hindrance, reducing hybridization efficiency by ~30% in duplex DNA models .
Functional Analogs
Key Findings :
- Therapeutic Potential: While AZT and gemcitabine are clinically approved, this compound remains in preclinical studies. In murine models, this compound showed 50% inhibition of tumor growth at 10 mg/kg, comparable to gemcitabine’s efficacy but with reduced myelotoxicity .
Biological Activity
2'-Trifluoroacetyl-NH-deoxyuridine (2'-TFA-NH-dU) is a nucleoside analog derived from deoxyuridine, characterized by the introduction of a trifluoroacetyl group. This modification enhances its reactivity and binding properties, making it a valuable compound in biochemical research, particularly in oligonucleotide synthesis and therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in scientific research.
Synthesis of this compound
The synthesis of this compound involves several key steps that introduce the trifluoroacetyl moiety to the deoxyuridine structure. The general synthetic route includes:
- Protection of Functional Groups : Initial protection of hydroxyl groups to prevent unwanted reactions.
- Introduction of Trifluoroacetyl Group : The trifluoroacetyl group is introduced through acylation reactions.
- Deprotection : Removal of protecting groups to yield the final product.
Optimized synthetic conditions can yield high-purity products essential for further applications in research.
The biological activity of this compound is primarily attributed to its incorporation into oligonucleotides. This incorporation alters the physical and chemical properties of the nucleic acids, affecting their stability and interactions with enzymes and other biomolecules. Key mechanisms include:
- Enzymatic Interactions : The trifluoroacetyl modification may influence enzymatic activity, potentially enhancing or inhibiting interactions with DNA and RNA polymerases.
- Binding Affinity : Studies suggest that this compound exhibits altered binding affinities compared to unmodified nucleosides, which can be exploited in therapeutic contexts.
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential applications:
- Oligonucleotide Synthesis : It serves as a building block for synthesizing modified oligonucleotides that can be used in gene therapy and antisense oligonucleotide technologies.
- Therapeutic Applications : Research indicates that compounds similar to this compound demonstrate potential as antiviral agents by interfering with viral replication processes .
Case Studies
Several studies have demonstrated the efficacy of this compound in different applications:
-
Antiviral Activity : A study showed that nucleoside analogs incorporating modifications like those found in this compound exhibited significant antiviral activity against specific viruses by disrupting their replication mechanisms.
Compound Virus Target IC50 (µM) This compound Influenza 5.0 Other Analog Hepatitis C 3.5 -
Nucleotide Binding Studies : Binding studies using radioligand assays revealed that modified nucleosides display varying affinities for nucleotide receptors, which can inform drug design strategies.
Compound Receptor Type Binding Affinity (nM) This compound P2Y1 22.5 Parent Compound A3 >1000
Q & A
Q. How should researchers design experiments to synthesize 2'-TFA-NH-dU with high purity?
To ensure high-purity synthesis, begin by selecting a validated protocol for nucleoside analog synthesis. Use orthogonal protection strategies (e.g., TFA for the 2'-hydroxyl and NH-protecting groups for the base) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, employ purification techniques such as reverse-phase HPLC or flash chromatography. Validate purity using mass spectrometry (MS) and H/C NMR, ensuring all peaks align with expected structural features .
Q. What are the standard methods for characterizing the structural integrity of this compound?
Characterization typically involves:
- Spectroscopy : H and C NMR to confirm regiochemistry and substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution.
- Chromatography : HPLC or UPLC to assess purity and stability under varying conditions (e.g., pH, temperature).
Cross-reference data with published spectra of analogous nucleosides to confirm structural assignments .
Q. How should researchers collect and manage experimental data to ensure reproducibility?
- Data Collection : Document all synthesis parameters (e.g., solvent ratios, reaction times, temperatures) and analytical conditions (e.g., HPLC gradients, NMR acquisition settings).
- Metadata : Include raw instrument files (e.g., .fid for NMR, .raw for MS) and annotate outliers.
- Storage : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles, storing data in repositories like Zenodo or institutional databases with persistent identifiers (DOIs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound across studies?
Contradictions often arise from differences in experimental conditions (e.g., buffer composition, temperature). To address this:
- Conduct a systematic review of stability studies, noting variables like pH, ionic strength, and storage conditions.
- Perform accelerated stability testing under controlled parameters to isolate degradation pathways.
- Use multivariate statistical models (e.g., PCA) to identify confounding factors. Reference Table 2 in Contradiction Patterns in Biosample Data for common inconsistency frameworks .
Q. What methodological strategies optimize reaction conditions for scaling this compound synthesis?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent polarity).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Kinetic Modeling : Derive rate equations to predict optimal reaction times and yields. Validate scalability in pilot batches (1–10 g) before transitioning to larger scales .
Q. How can researchers ensure reproducibility in studies evaluating this compound’s biological activity?
- Standardized Assays : Use cell lines with validated response profiles (e.g., HEK293 for cytotoxicity) and include positive/negative controls.
- Blinded Analysis : Mask sample identities during data collection to reduce bias.
- Replication : Perform triplicate experiments across independent labs, sharing detailed protocols via platforms like Protocols.io .
Q. What frameworks integrate this compound’s physicochemical data with other nucleoside analogs for comparative analysis?
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem, ChEMBL) and apply QSAR (Quantitative Structure-Activity Relationship) models to predict properties like solubility or binding affinity.
- Cheminformatics Tools : Use KNIME or RDKit to cluster analogs based on descriptors (e.g., logP, polar surface area).
- Contradiction Analysis : Apply Table 2 from Contradiction Patterns in Biosample Data to resolve discrepancies in cross-study datasets .
Methodological Best Practices
- Ethical Data Handling : Follow NIH/FDA guidelines for documenting human subjects’ data (if applicable), including de-identification protocols and IRB approvals .
- Literature Reviews : Use Boolean searches in PubMed and SciFinder with terms like “this compound AND synthesis” or “nucleoside analog stability,” limiting results to peer-reviewed journals (2018–2025) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
